1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(4-Bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-bromophenyl group at position 1 and a 1-isobutyl-1H-benzo[d]imidazol-2-yl moiety at position 2. The molecular formula is C21H21BrN3O, with a calculated molecular weight of 411.3 g/mol.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O/c1-14(2)12-25-19-6-4-3-5-18(19)23-21(25)15-11-20(26)24(13-15)17-9-7-16(22)8-10-17/h3-10,14-15H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROERRRNBFSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.5 g/mol. The compound features a bromophenyl group and a benzo[d]imidazole moiety, which are known for their diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H25BrN3 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing benzimidazole and pyrrolidine structures have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to inhibit inflammatory pathways.
Antitumor Activity
A study investigating the cytotoxic effects of related benzimidazole derivatives found that they inhibited the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis and cell cycle arrest. The presence of bromine substituents was linked to enhanced activity, possibly due to increased lipophilicity and interaction with cellular targets .
Antimicrobial Properties
Research on pyrazole derivatives has highlighted their antimicrobial properties, with some compounds exhibiting significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis . The structural features, such as halogen substitutions, play a crucial role in modulating these activities.
Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of similar compounds showed that they could inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Bromine Substitution : Enhances lipophilicity and biological activity.
- Pyrrolidine Ring : Contributes to the overall pharmacokinetic profile.
- Benzo[d]imidazole Moiety : Known for its role in targeting specific biological pathways.
Scientific Research Applications
The compound 1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS Number: 862828-35-1) is a complex organic molecule with significant potential in various scientific research applications. This article explores its synthesis, characterization, and diverse applications, particularly in medicinal chemistry and agricultural sciences.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzoimidazole core : This is achieved through the condensation of appropriate aromatic amines and carboxylic acids or their derivatives.
- Pyrrolidinone formation : The introduction of the pyrrolidinone structure often requires cyclization reactions involving amines and carbonyl compounds.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that modifications in the benzoimidazole structure can enhance cytotoxic effects against various cancer cell lines.
Antifungal Properties : The compound has been evaluated for its antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani. In vitro studies suggest that it exhibits significant fungicidal activity, making it a candidate for developing new agricultural fungicides .
Agricultural Applications
Given its antifungal properties, this compound can be utilized in agriculture to combat crop diseases caused by fungal pathogens. Its effectiveness at low concentrations (e.g., 50 μg/mL) demonstrates its potential for use in sustainable agricultural practices .
Case Study 1: Anticancer Screening
In a study published in Molecules, derivatives of benzoimidazole were screened for anticancer activity. The results indicated that certain modifications led to enhanced potency against breast cancer cells, suggesting that similar structures could be further explored for therapeutic use .
Case Study 2: Agricultural Efficacy
A research article highlighted the synthesis of various benzoimidazole derivatives, including the target compound, which were tested against several phytopathogenic fungi. The findings revealed that these compounds could serve as effective agents in agricultural settings, reducing reliance on conventional fungicides .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
1-(3-Chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 883634-06-8):
- Substituent: 3-chlorophenyl (vs. 4-bromophenyl in the target compound).
- Molecular Weight: 367.9 g/mol.
- Key Differences: Chlorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic interactions compared to bromine. This could influence binding affinity in biological targets .
- 1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (Compound 24b): Substituents: 3,5-dichloro-2-hydroxyphenyl and 5-fluoro-benzimidazole. Molecular Weight: ~367.8 g/mol.
Non-Halogenated Aryl Derivatives
- 4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (CAS 491874-24-9): Substituent: o-tolyl (2-methylphenyl). Molecular Weight: 307.3 g/mol.
Benzimidazole Substituent Variations
- 1-Benzyl-4-(1-(4-phenoxybutyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847396-65-0): Substituents: Benzyl (position 1) and 4-phenoxybutyl (benzimidazole). Molecular Weight: 443.5 g/mol. Key Differences: The phenoxybutyl chain introduces flexibility and bulk, which may improve solubility but reduce blood-brain barrier penetration compared to the isobutyl group in the target compound .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Parameters
Key Observations
- Halogen Effects : Bromine’s larger size and polarizability compared to chlorine may enhance van der Waals interactions in hydrophobic binding pockets, but reduce solubility due to increased lipophilicity.
- Bioactivity : The dichloro-hydroxyphenyl derivative (24b) shows superior cytotoxicity, suggesting synergistic effects of halogenation and hydrogen-bonding groups .
Q & A
Q. What challenges arise in quantifying trace impurities or degradation products during stability studies?
- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities. Forced degradation under acidic/alkaline/oxidative conditions identifies labile functional groups (e.g., benzimidazole ring oxidation). Quantify using external calibration curves and report limits of detection (LOD < 0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
